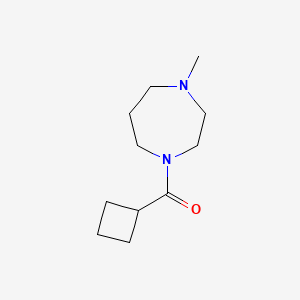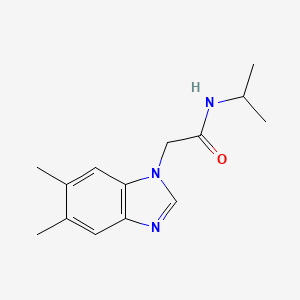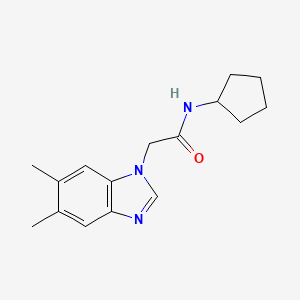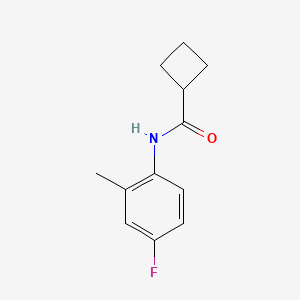
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide, also known as flumazenil, is a selective antagonist of the benzodiazepine receptor. It was first synthesized in 1981 by the Swiss pharmaceutical company Hoffmann-La Roche. Flumazenil is used in clinical settings to reverse the effects of benzodiazepines, which are commonly used as sedatives, anxiolytics, and hypnotics.
作用机制
Flumazenil acts as a competitive antagonist at the benzodiazepine receptor. It binds to the receptor with high affinity, but does not activate it. By blocking the effects of benzodiazepines, N-(4-fluoro-2-methylphenyl)-3-methylbutanamide can reverse the sedative, anxiolytic, and hypnotic effects of these drugs.
Biochemical and Physiological Effects:
Flumazenil has been shown to have a number of biochemical and physiological effects. It can increase the release of acetylcholine in the brain, which may contribute to its ability to reverse the effects of benzodiazepines. Flumazenil can also increase the release of dopamine and norepinephrine, which may be responsible for its ability to improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of using N-(4-fluoro-2-methylphenyl)-3-methylbutanamide in lab experiments is its specificity for the benzodiazepine receptor. This allows researchers to study the effects of benzodiazepines on specific physiological processes without the confounding effects of other drugs. However, N-(4-fluoro-2-methylphenyl)-3-methylbutanamide has a relatively short half-life, which can make it difficult to study long-term effects.
未来方向
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-3-methylbutanamide. One area of interest is the role of the benzodiazepine receptor in the development of anxiety disorders. Flumazenil has been shown to reduce anxiety in animal models, and may have potential as a treatment for anxiety in humans. Another area of interest is the use of N-(4-fluoro-2-methylphenyl)-3-methylbutanamide in the treatment of cognitive disorders such as Alzheimer's disease. Flumazenil has been shown to improve cognitive function in animal models, and may have potential as a treatment for cognitive impairment in humans. Finally, there is interest in developing new benzodiazepine receptor antagonists with improved pharmacokinetic properties and greater selectivity for specific subtypes of the receptor.
合成方法
The synthesis of N-(4-fluoro-2-methylphenyl)-3-methylbutanamide involves several steps. First, 4-fluoro-2-nitrotoluene is reacted with magnesium to form a Grignard reagent. This is then reacted with 3-methylbutanoyl chloride to form the corresponding ketone. The ketone is then reduced to the alcohol using sodium borohydride. Finally, the alcohol is reacted with phosgene to form the amide.
科学研究应用
Flumazenil has been widely used in scientific research to study the benzodiazepine receptor and its role in various physiological processes. It has been used to investigate the effects of benzodiazepines on memory, anxiety, and sleep. Flumazenil has also been used to study the pharmacokinetics and pharmacodynamics of benzodiazepines.
属性
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQDNIVPAERPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-3-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7460463.png)


![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)








